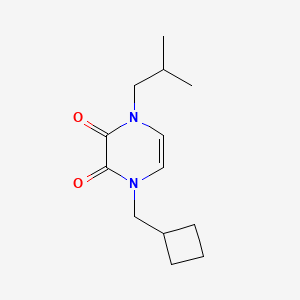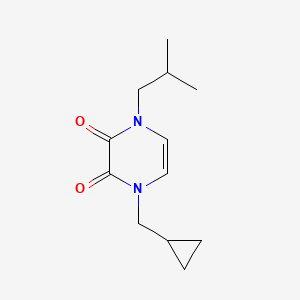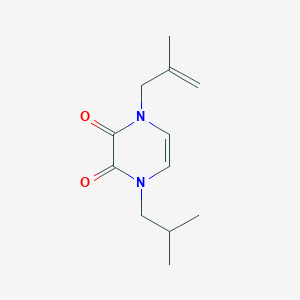![molecular formula C14H21ClN2O2 B6461015 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549020-35-9](/img/structure/B6461015.png)
4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride (AMPMP) is a synthetic compound belonging to the pyrrolidinone class of compounds. It is a white, crystalline powder that is soluble in water and has a molecular weight of 273.77 g/mol. AMPMP has recently been gaining attention due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is not yet fully understood. However, it is believed to act by binding to the active site of AChE and inhibiting its enzymatic activity. In addition, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has been found to interact with other proteins and enzymes involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride are still being studied. However, initial studies have found that 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride can inhibit the activity of AChE, which is involved in the breakdown of the neurotransmitter acetylcholine. This could lead to increased levels of acetylcholine in the brain, which could result in improved cognitive function and memory. Additionally, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride in lab experiments is its ability to inhibit the activity of AChE, which can be useful for studying the role of AChE in neurological processes. Additionally, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has been found to have anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of various diseases. However, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is not without its limitations. For example, its effects on AChE can be dose-dependent, meaning that too much of the compound could have detrimental effects. Additionally, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride can be toxic in high doses, so care should be taken when using it in lab experiments.
Direcciones Futuras
The potential applications of 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride in scientific research are numerous. Future research should focus on further elucidating the mechanism of action of 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride, as well as its effects on various biochemical and physiological processes. Additionally, further studies should be conducted to determine the optimal dose of 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride for various applications, as well as its safety profile. Finally, future research should focus on developing new and improved methods for synthesizing 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride, which could lead to more cost-effective and efficient production of the compound.
Métodos De Síntesis
4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride is synthesized by a two-step reaction involving the condensation of 4-methylaminobenzaldehyde and ethyl 3-ethoxybenzoate, followed by the addition of hydrochloric acid. The reaction proceeds in the presence of a base catalyst, such as sodium hydroxide, and is carried out in an organic solvent, such as ethanol. The reaction yields a white crystalline powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has potential applications in scientific research. It has been found to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride a useful tool for studying the role of AChE in neurological processes, such as learning and memory. Additionally, 4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride has been found to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for use in the treatment of various diseases.
Propiedades
IUPAC Name |
4-(aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-5-3-4-11(6-13)9-16-10-12(8-15)7-14(16)17;/h3-6,12H,2,7-10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOHUTKSBZQNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC(CC2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-[(3-ethoxyphenyl)methyl]pyrrolidin-2-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460941.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)


![N-[(2,4-difluorophenyl)methyl]-2-fluorocyclopentan-1-amine](/img/structure/B6460977.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)

![2-methyl-4-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6461007.png)
![1'-(oxolane-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461009.png)
![2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6461029.png)
![4-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461036.png)